5-Bromo-1-tetralone
Overview
Description
Synthesis Analysis
The synthesis of 5-Bromo-1-tetralone and related compounds generally involves multiple steps, including bromination, cyclization, and decarboxylation reactions. For instance, a facile synthesis approach for tetralones involves the bromination of precursor acids followed by cyclization with sulfuric acid and subsequent decarboxylation to yield bromotetralone derivatives. This method demonstrates a practical route to synthesize tetralone derivatives efficiently (Cabrera & Banerjee, 2010).
Molecular Structure Analysis
The molecular structure of 5-Bromo-1-tetralone is characterized by the presence of a bromine atom on the tetralone framework. Spectroscopic methods such as IR, 1H NMR, MS, and 13C NMR are essential tools for confirming the structure of synthesized tetralone compounds. These techniques provide detailed information about the molecular framework and the position of the bromine atom within the compound.
Chemical Reactions and Properties
Tetralone derivatives, including 5-Bromo-1-tetralone, undergo various chemical reactions, such as Friedel-Crafts cyclization, which is a key step in synthesizing hydroxy-4-phenyl-1-tetralones from naphthalenediols and benzene in the presence of aluminum bromide (Koltunov, 2008). This process highlights the reactivity of the tetralone ring system towards electrophilic aromatic substitution reactions.
Scientific Research Applications
Synthesis of Complex Organic Compounds
5-Bromo-1-tetralone is utilized as a pivotal intermediate in the synthesis of diverse organic compounds. Its bromine atom acts as a reactive site for further functionalization, enabling the construction of complex molecular architectures. For instance, Cabrera and Banerjee (2010) developed a facile synthesis method for 8-Methoxy-1-tetralone, showcasing the versatility of 5-Bromo-1-tetralone in synthetic organic chemistry. This method highlights the compound's role in the preparation of derivatives with potential applications in dopamine (DA) and serotonin (5-HT) receptor studies, contributing to research in neurochemical regulation and potential therapeutic targets Cabrera & Banerjee, 2010.
Biocatalytic Transformations
The biotransformation potential of 5-Bromo-1-tetralone has been explored, demonstrating its application in environmentally friendly synthetic processes. Shin et al. (2001) evaluated an electrochemical bioreactor system for the biotransformation of 6-bromo-2-tetralone to 6-bromo-2-tetralol, indicating the broader utility of bromo-tetralones in biocatalysis. This research not only showcases the compound's applicability in producing valuable chemical entities but also highlights the integration of biotechnological approaches in organic synthesis, opening avenues for sustainable chemical manufacturing Shin et al., 2001.
Safety And Hazards
Future Directions
Tetralone scaffolds, including 5-Bromo-1-tetralone, have potential therapeutic applications. They have been used in the synthesis of various therapeutically functional compounds and have shown diverse biological activities. Future research may focus on exploring the small molecule library having an α-tetralone scaffold along with their diverse biological activities .
properties
IUPAC Name |
5-bromo-3,4-dihydro-2H-naphthalen-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO/c11-9-5-1-4-8-7(9)3-2-6-10(8)12/h1,4-5H,2-3,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMXOUYZZHVHEQR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC=C2Br)C(=O)C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30447287 | |
Record name | 5-Bromo-1-tetralone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30447287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-1-tetralone | |
CAS RN |
68449-30-9 | |
Record name | 5-Bromo-1-tetralone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30447287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Bromo-3,4-dihydro-2H-naphthalen-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.